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Compound of Interest

Compound Name: Mevastatin hydroxy acid sodium

CAS No.: 99782-89-5

Cat. No.: B124844 Get Quote

Executive Summary
Mevastatin (Compactin), the first HMG-CoA reductase inhibitor isolated from Penicillium

citrinum, serves as the structural archetype for the statin class. While clinically superseded by

synthetic analogs, it remains a critical tool compound in cell biology for synchronizing cell

cycles and dissecting the mevalonate pathway.

This guide focuses specifically on the Mevastatin Hydroxy Acid Sodium form. In in vitro

research, the distinction between the lactone (prodrug) and the hydroxy acid (active species) is

the single most common source of experimental failure. This document details the

pharmacochemical rationale, precise molecular mechanism, downstream signaling

consequences, and essential handling protocols to ensure data integrity.

Pharmacochemical Basis: Lactone vs. Hydroxy
Acid[1][2][3][4][5]
To understand the mechanism, one must first validate the reagent state. Mevastatin exists in

two distinct chemical forms that dictate its biological activity.

The Prodrug (Lactone)
The naturally occurring form of Mevastatin contains a closed hexahydronaphthalene ring and a

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b124844?utm_src=pdf-interest
https://www.benchchem.com/product/b124844?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


-lactone ring. This form is lipophilic and membrane-permeable but pharmacologically inactive
against HMG-CoA reductase. In vivo, hepatic esterases hydrolyze this ring. In cell-free or
purified enzyme assays, the lactone will yield false negatives.

The Active Species (Hydroxy Acid Sodium)
The "Hydroxy Acid" form results from the hydrolysis of the lactone ring, opening it to form a

dihydroxyheptanoic acid chain. This structure mimics the transition state of the HMG-CoA

reduction. The Sodium Salt (Mevastatin Sodium) is the stable, water-soluble formulation of this

active species, essential for direct addition to cell culture media or enzyme assays without

requiring cellular metabolism.

Chemical Activation Workflow
If your laboratory possesses Mevastatin Lactone, it must be chemically activated before use in

in vitro assays.
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Figure 1: Chemical activation pathway converting the inactive lactone prodrug to the active

sodium salt form.

Molecular Mechanism of Action[6][7]
The core mechanism of Mevastatin Hydroxy Acid Sodium is the competitive, reversible

inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1]

Enzyme Kinetics & Binding
HMG-CoA reductase catalyzes the rate-limiting step in cholesterol biosynthesis: the reduction

of HMG-CoA to mevalonate using two molecules of NADPH.

Transition State Mimicry: The open dihydroxyheptanoic acid side chain of Mevastatin bears a

striking stereochemical resemblance to the HMG moiety of the natural substrate (HMG-CoA)

and its transition state intermediate (mevaldyl-CoA).
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Affinity: Mevastatin binds to the catalytic site of the reductase with a

value approximately 10,000-fold lower (higher affinity) than the natural substrate HMG-CoA
[1].

Structural Interaction: The decalin ring of Mevastatin occupies the hydrophobic pocket of the

enzyme, while the hydroxy acid chain interacts with the polar residues (Lys735, Glu559,

Asp767) that normally stabilize the HMG-CoA transition state.

Quantitative Parameters
Parameter Value Context

Target Enzyme HMG-CoA Reductase
Rate-limiting enzyme of

mevalonate pathway

Inhibition Type Competitive
Reversible with respect to

HMG-CoA

(Enzyme) ~1.0 - 2.5 nM
Dissociation constant for

purified enzyme [2]

(Cellular) 30 - 150 µM

Higher due to cellular

uptake/efflux dynamics in lines

like Caco-2 [3]

Downstream Signaling & Pleiotropic Effects
Blocking HMG-CoA reductase triggers a cascade of genomic and proteomic shifts beyond

simple cholesterol reduction.[2]

The SREBP Feedback Loop
Intracellular cholesterol depletion triggers the Sterol Regulatory Element-Binding Protein

(SREBP) pathway.

Sensing: Low sterol levels in the ER cause SREBP cleavage-activating protein (SCAP) to

escort SREBP-2 from the ER to the Golgi.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.medchemexpress.com/mevastatin.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cleavage: Site-1 and Site-2 proteases cleave SREBP-2, releasing the N-terminal

transcription factor domain.

Translocation: The active domain enters the nucleus, binding to Sterol Regulatory Elements

(SREs).[3]

Upregulation: This induces transcription of LDLR (increasing LDL uptake) and HMGCR (a

compensatory attempt to restore cholesterol synthesis) [4].

Inhibition of Protein Prenylation (Pleiotropic Effects)
Mevastatin depletes the pool of isoprenoid intermediates, specifically Farnesyl Pyrophosphate

(FPP) and Geranylgeranyl Pyrophosphate (GGPP).

Ras/Rho Signaling: Small GTPases (Ras, Rho, Rac) require prenylation (attachment of

FPP/GGPP) for membrane localization and function.

Consequence: Mevastatin treatment leads to the accumulation of unprenylated, cytosolic

(inactive) Rho/Ras. This induces cell cycle arrest (G1 phase), cytoskeletal reorganization,

and apoptosis in sensitive cell lines [5].
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Figure 2: The Mevalonate pathway illustrating the specific blockade point of Mevastatin and the

downstream depletion of isoprenoids.

Experimental Protocols
Preparation of Mevastatin Hydroxy Acid Sodium Stock
Use this protocol if you have the Lactone form (Prodrug).

Dissolution: Dissolve 10 mg of Mevastatin Lactone in 200 µL of ethanol (molecular biology

grade).
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Hydrolysis: Add 150 µL of 0.1 M NaOH.

Incubation: Incubate at 50°C for 2 hours.

Neutralization: Slowly add 0.1 M HCl to adjust the pH to approximately 7.2. Critical: Do not

overshoot to acidic pH, or lactonization will recur.

Dilution: Bring volume to 1 mL with distilled water to create a stock solution.

Storage: Aliquot and store at -20°C. Stability is approximately 1 month at -20°C.

Cell Synchronization (G1 Block)
Mevastatin is widely used to synchronize cells in the G1 phase.

Seeding: Seed cells at 30-40% confluence.

Treatment: Add Mevastatin Sodium (active form) to a final concentration of 10–50 µM (cell

line dependent).

Incubation: Incubate for 24–36 hours.

Release: Wash cells 2x with PBS and replace with fresh media containing Mevalonate

(usually 1-5 mM) to release the block and allow entry into S-phase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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